molecular formula C14H8FN3 B8531942 2-(4-Fluoro-phenyl)-imidazo[1,2-a]pyridine-6-carbonitrile

2-(4-Fluoro-phenyl)-imidazo[1,2-a]pyridine-6-carbonitrile

Cat. No. B8531942
M. Wt: 237.23 g/mol
InChI Key: KRHDLMHEVNLAFT-UHFFFAOYSA-N
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Patent
US08399476B2

Procedure details

2-Bromo-1-(4-fluoro-phenyl)-ethanone (2.08 g, 9.6 mmol) and 6-amino-nicotinonitrile (1.14 g, 9.6 mmol) were heated under reflux in 50 ml dioxane for 13 hours. After cooling the solid was filtered and purified by preparative HPLC (RP18, acetonitrile/water 0.1% TFA) to yield 1.05 g (46%) of the desired product. MS: M+H+=238.04.
Quantity
2.08 g
Type
reactant
Reaction Step One
Quantity
1.14 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
46%

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]([C:5]1[CH:10]=[CH:9][C:8]([F:11])=[CH:7][CH:6]=1)=O.[NH2:12][C:13]1[CH:20]=[CH:19][C:16]([C:17]#[N:18])=[CH:15][N:14]=1>O1CCOCC1>[F:11][C:8]1[CH:9]=[CH:10][C:5]([C:3]2[N:12]=[C:13]3[CH:20]=[CH:19][C:16]([C:17]#[N:18])=[CH:15][N:14]3[CH:2]=2)=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
2.08 g
Type
reactant
Smiles
BrCC(=O)C1=CC=C(C=C1)F
Name
Quantity
1.14 g
Type
reactant
Smiles
NC1=NC=C(C#N)C=C1
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling the solid
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
purified by preparative HPLC (RP18, acetonitrile/water 0.1% TFA)

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)C=1N=C2N(C=C(C=C2)C#N)C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.05 g
YIELD: PERCENTYIELD 46%
YIELD: CALCULATEDPERCENTYIELD 46.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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